molecular formula C10H19NO3 B13330735 Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate

Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate

Katalognummer: B13330735
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: JNKSMXCHDSQXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutane ring substituted with an amino group, an ethoxy group, and a carboxylate group, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Functional Groups: The amino group can be introduced via amination reactions, while the ethoxy group can be added through etherification.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclobutane derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.

    Amino Acids: Compounds with amino and carboxylate groups, such as amino acids.

    Ethoxy Compounds: Compounds with ethoxy groups, such as ethyl ethers.

Uniqueness

Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

propan-2-yl 1-amino-3-ethoxycyclobutane-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-4-13-8-5-10(11,6-8)9(12)14-7(2)3/h7-8H,4-6,11H2,1-3H3

InChI-Schlüssel

JNKSMXCHDSQXKL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(C1)(C(=O)OC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.